3-[(4-Chlorophenyl)methyl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one
Overview
Description
3-[(4-Chlorophenyl)methyl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. The compound also features a 4-chlorophenylmethyl group and a 4-methoxyphenyl group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)methyl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the condensation of a thieno[2,3-d]pyrimidine precursor with appropriate reagents under controlled conditions.
Introduction of the 4-Chlorophenylmethyl Group: This step involves the alkylation of the thieno[2,3-d]pyrimidine core with a 4-chlorobenzyl halide in the presence of a base such as potassium carbonate.
Introduction of the 4-Methoxyphenyl Group: This step involves the coupling of the intermediate product with a 4-methoxyphenyl reagent under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)methyl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
3-[(4-Chlorophenyl)methyl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)methyl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction: Influencing intracellular signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
4-Chlorophenylmethyl Derivatives: Compounds with the 4-chlorophenylmethyl group but different core structures.
4-Methoxyphenyl Derivatives: Compounds with the 4-methoxyphenyl group but different core structures.
Uniqueness
3-[(4-Chlorophenyl)methyl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one is unique due to its specific combination of the thieno[2,3-d]pyrimidine core, 4-chlorophenylmethyl group, and 4-methoxyphenyl group. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2S/c1-25-16-8-4-14(5-9-16)17-11-26-19-18(17)20(24)23(12-22-19)10-13-2-6-15(21)7-3-13/h2-9,11-12H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUUDCZTZKXQBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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